- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)
90794-33-5 structure
Product Name:ethyl 2-(4-iodophenoxy)acetate
Número CAS:90794-33-5
MF:C10H11IO3
Megavatios:306.097015619278
MDL:MFCD06659698
CID:798807
PubChem ID:25149802
Update Time:2025-06-13
ethyl 2-(4-iodophenoxy)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
-
- MDL: MFCD06659698
- Renchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Clave inchi: LSDOOFJZRXYLSK-UHFFFAOYSA-N
- Sonrisas: O=C(COC1C=CC(I)=CC=1)OCC
Atributos calculados
- Calidad precisa: 305.97500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 5
Propiedades experimentales
- PSA: 35.53000
- Logp: 2.23310
ethyl 2-(4-iodophenoxy)acetate Datos Aduaneros
- Código HS:2918990090
- Datos Aduaneros:
中国海关编码:
2918990090概述:
2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-iodophenoxy)acetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232589-0.05g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.25g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-232589-1.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
| Enamine | EN300-232589-2.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
| Enamine | EN300-232589-5.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-232589-10.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
| Enamine | EN300-232589-1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 1g |
$256.0 | 2023-09-15 | ||
| Enamine | EN300-232589-5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 5g |
$743.0 | 2023-09-15 |
ethyl 2-(4-iodophenoxy)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referencia
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referencia
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Referencia
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referencia
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Referencia
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Referencia
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Número de pedido:A1190385
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:12
Precio ($):252.0
Correo electrónico:sales@amadischem.com
ethyl 2-(4-iodophenoxy)acetate Literatura relevante
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Pureza:99%
Cantidad:5g
Precio ($):252.0